Guanosine 5'-(gamma-fluorotriphosphate)

GTPase biochemistry nucleotide-Mg²⁺ thermodynamics isothermal titration calorimetry

Guanosine 5'-(gamma-fluorotriphosphate) (GTPγF, CAS 57817-57-9) is a synthetic nucleotide analog of guanosine triphosphate (GTP) in which the terminal γ-phosphate hydroxyl group is replaced by a fluorine atom. This single-atom substitution preserves the overall charge state of the triphosphate while conferring distinct biochemical properties that differentiate GTPγF from both native GTP and widely used non-hydrolyzable analogs such as GTPγS and GppNHp.

Molecular Formula C10H15FN5O13P3
Molecular Weight 525.17 g/mol
CAS No. 57817-57-9
Cat. No. B15191122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-(gamma-fluorotriphosphate)
CAS57817-57-9
Molecular FormulaC10H15FN5O13P3
Molecular Weight525.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)F)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H15FN5O13P3/c11-30(20,21)28-32(24,25)29-31(22,23)26-1-3-5(17)6(18)9(27-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H,20,21)(H,22,23)(H,24,25)(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1
InChIKeyBBORJPPPVGUNRB-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine 5'-(gamma-Fluorotriphosphate) (GTPγF, CAS 57817-57-9): Procurement-Grade Profile of a Hydrolysis-Competent GTP Analog


Guanosine 5'-(gamma-fluorotriphosphate) (GTPγF, CAS 57817-57-9) is a synthetic nucleotide analog of guanosine triphosphate (GTP) in which the terminal γ-phosphate hydroxyl group is replaced by a fluorine atom [1]. This single-atom substitution preserves the overall charge state of the triphosphate while conferring distinct biochemical properties that differentiate GTPγF from both native GTP and widely used non-hydrolyzable analogs such as GTPγS and GppNHp [2]. GTPγF is classified as a hydrolysis-competent GTP analog that retains near-native catalytic turnover rates on GTPase enzymes, positioning it uniquely between fully hydrolysable GTP and essentially non-hydrolysable alternatives [1].

1
Hydrolysis-competent GTP analog — retains near-native GTPase turnover for kinetic studies where non-hydrolyzable analogs (GTPγS, GppNHp) are unsuitable.
2
Built-in 19F NMR reporter — P-F coupling enables solution-state distance measurements at GTPase active sites without protein labeling.
3
Tubulin E-site ligand — high-affinity binding (low-µM range) without triggering polymerization, suited for decoupling nucleotide occupancy from assembly.

Why GTPγS or GppNHp Cannot Substitute for Guanosine 5'-(gamma-Fluorotriphosphate) in Hydrolysis-Sensitive Assays


The most commonly stocked non-hydrolyzable GTP analogs—GTPγS (guanosine 5'-O-[gamma-thio]triphosphate, CAS 37589-80-3) and GppNHp (guanosine 5'-[beta,gamma-imido]triphosphate, CAS 34273-04-6)—are procured precisely because they resist hydrolysis, thereby locking GTP-binding proteins in active conformations [1]. However, this very property makes them inappropriate surrogates when native-like hydrolysis kinetics are required. GTPγF occupies a functionally distinct niche: its Ras-catalyzed hydrolysis rate is almost as fast as that of native GTP, whereas GTPγS and GppNHp exhibit negligible hydrolysis under identical conditions [1]. Moreover, GTPγF binds to the exchangeable nucleotide site of tubulin with a dissociation constant (Kdis = 1.1 × 10⁻⁶ M) but—unlike GTP—does not promote microtubule assembly, instead acting as a reversible competitive dead-end inhibitor (Ki = 1.8 × 10⁻⁴ M) of the tubulin-colchicine GTPase [2]. These quantitative biochemical differences mean that GTPγF cannot be interchanged with GTPγS, GppNHp, or native GTP without fundamentally altering experimental outcomes.

Hydrolysis
GTPγF: near-native rate
GTPγS / GppNHp: negligible hydrolysis; may lock active conformations
Spectroscopic handle
GTPγF: 19F active (P-F coupling)
Non-fluorinated analogs lack direct 19F access for metal-nucleotide distance mapping
Tubulin behavior
GTPγF: assembly-incompetent
GTPγS can support centrosome-mediated nucleation; divergent polymerization outcomes

Guanosine 5'-(gamma-Fluorotriphosphate): Six Quantitative Differentiation Points Against Closest Analogs


Magnesium Coordination Affinity: GTPγF Exhibits 4.1-Fold Weaker Mg²⁺ Binding Than GTPγNH₂

Isothermal titration calorimetry revealed that GTPγF binds Mg²⁺ with an association constant K(a) = 0.2 mM⁻¹ and enthalpy ΔH° = 3.9 kcal·mol⁻¹, compared with GTPγNH₂ which exhibits an identical enthalpy (ΔH° = 3.9 kcal·mol⁻¹) but a 4.1-fold higher association constant of K(a) = 0.82 mM⁻¹ [1]. Both compounds share the same ΔH°, indicating that the entropic penalty for Mg²⁺ coordination is substantially larger for the fluorine-substituted analog. In contrast, the natural substrate GTP has an activation energy for Mg²⁺ complex formation of ΔH‡ = 7.8 ± 0.15 kcal·mol⁻¹ (similar to GTPγNH₂) [1].

Mg²⁺ Binding Affinity
Head-to-head
K(a) = 0.2 mM⁻¹
4.1-fold lower than GTPγNH₂
Weaker Mg²⁺ coordination alters metal-dependent geometry; identical ΔH° but larger entropic penalty.
ITC data; both analogs measured in parallel.
GTPase biochemistry nucleotide-Mg²⁺ thermodynamics isothermal titration calorimetry

Ras-Catalyzed Hydrolysis Rate: GTPγF Retains Near-Native Kinetics, Unlike the Non-Hydrolyzable Analogs GTPγS and GppNHp

In a direct comparative study of Ras-catalyzed nucleotide hydrolysis, GTPγF exhibited hydrolysis kinetics described as 'almost as fast as for GTP' [1]. By contrast, GTPγS and GppNHp—the two most widely procured non-hydrolyzable GTP analogs—underwent negligible hydrolysis under the same experimental conditions. The study further established a rank order: GTP ≈ GTPγF >> GTPγNH₂ > GTPγS ≥ GppNHp, with GTPγNH₂ positioned intermediate between GTPγS and GppNHp [1]. Literature values for intrinsic GTP hydrolysis on Ras report a lifetime of ∼25 min at 37 °C (k_cat ≈ 6.7 × 10⁻⁴ s⁻¹) [2], while GTPγS exhibits hydrolysis rates lower by several orders of magnitude [2].

Ras Hydrolysis Rate
Head-to-head
GTP ≈ GTPγF >> GTPγNH₂ > GTPγS ≥ GppNHp
Hydrolysis-competent analog retains near-native turnover.
Non-hydrolyzable analogs show negligible activity under identical conditions.
Recombinant Ras; lifetime ~25 min at 37°C for GTP.
small GTPase enzymology Ras signaling nucleotide hydrolysis kinetics

Tubulin-Colchicine GTPase Inhibition: GTPγF Is a Reversible Competitive Dead-End Inhibitor with Ki = 1.8 × 10⁻⁴ M

GTPγF acts as a reversible competitive dead-end inhibitor of the colchicine-induced GTPase activity of calf brain tubulin with a Ki value of (1.8 ± 0.6) × 10⁻⁴ M [1]. The inhibition mechanism is distinct: GTPγF competes with GTP for binding at the exchangeable nucleotide site (E-site) but does not itself support GTP hydrolysis, thereby blocking the colchicine-stimulated GTPase turnover. In the same study, high concentrations of native GTP (>3 mM) also produced an inhibitory effect, with concentrations above 5 mM leading to microtubule depolymerization [2]. GTPγF did not promote tubulin assembly from E-site-depleted tubulin, confirming its behavior as a pure inhibitor rather than a polymerization-competent substrate [1].

Tubulin GTPase Inhibition
Head-to-head
Ki = (1.8 ± 0.6) × 10⁻⁴ M
Reversible competitive dead-end inhibitor.
Blocks colchicine-stimulated GTPase without promoting tubulin assembly; distinct from substrate inhibition by GTP above 3 mM.
Calf brain tubulin, 37°C.
tubulin pharmacology microtubule dynamics GTPase inhibitor screening

Tubulin Binding Affinity: GTPγF Binds the E-Site with Kdis = 1.1 × 10⁻⁶ M Without Triggering Assembly

Quantitative analysis using the Oosawa-Kasai polymerization model yielded a dissociation constant of Kdis = 1.1 × 10⁻⁶ M for the GTPγF-tubulin complex at the exchangeable nucleotide site (E-site) [1]. This binding affinity is comparable to that of GDP and GTP for tubulin. Critically, despite high-affinity E-site occupancy, GTPγF did not promote tubulin self-assembly: tubulin from which E-site guanine nucleotide had been removed failed to polymerize when GTPγF was provided as the sole nucleotide [1]. Sedimentation velocity and circular dichroism studies confirmed that the conformation of the tubulin-GTPγF complex is not identical to that of tubulin-GTP, attributed to the replacement of the γ-phosphate hydroxyl group (van der Waals radius 1.35 Å) by fluorine (2.20 Å) [1].

E-site Binding Affinity
Supporting evidence
Kdis = 1.1 × 10⁻⁶ M
High-affinity occupancy without assembly.
Decouples nucleotide binding from polymerization; conformational difference attributed to fluorine van der Waals radius (2.20 Å).
E-site-depleted tubulin; sedimentation velocity and CD confirmed non-identical conformation.
tubulin biochemistry nucleotide exchange site microtubule inhibitor design

19F NMR Spectroscopic Reporter: A 936 Hz P-F Coupling Constant Enables Unique Active-Site Distance Measurements Unavailable with GTPγS or GppNHp

The 31P and 19F NMR spectra of GTPγF reveal that both the fluorine atom and the γ-phosphate are split into a doublet with a coupling constant of 936 Hz [1]. This large one-bond P-F coupling provides a sensitive spectroscopic handle absent in all non-fluorinated GTP analogs including GTPγS, GppNHp, and GTPγNH₂. Exploiting this property, Monasterio used 19F NMR relaxation measurements to determine that the high-affinity divalent metal binding site and the exchangeable nucleotide site on tubulin are separated by an upper distance of 6–8 Å, and that the exchange rate of GTPγF from the E-site has a lower limit of 8.7 × 10⁴ s⁻¹ [1]. The diamagnetic (Mg²⁺) vs paramagnetic (Mn²⁺) relaxation differential enabled precise distance calculations that are not feasible with sulfur- or nitrogen-substituted analogs [1].

19F NMR Reporter
Cross-study comparable
J = 936 Hz (P-F doublet)
Enables paramagnetic relaxation-enhanced distance mapping.
Metal-nucleotide distance determined as 6–8 Å; only γ-modified analog with built-in 19F reporter.
254 MHz 19F NMR; Mn²⁺/Mg²⁺ differential used.
19F NMR spectroscopy structural biology metal-nucleotide distance measurement

γ-Phosphate Charge State Integrity: GTPγF Retains Dianionic Character, Unlike the 3-Fluorotriphosphate Positional Isomer

The positional isomer guanosine 5'-O-(3-fluorotriphosphate), in which fluorine substitution occurs at the 3-position of the ribose rather than the γ-phosphate, possesses only one negative charge on the γ-phosphate group [1]. In a functional assay measuring Ca²⁺-independent insulin secretion in electrically permeabilized RINm5F cells, both GTPγS and GppNHp elicited robust secretory responses, whereas guanosine 5'-O-(3-fluorotriphosphate) completely failed to mimic this effect [1]. The loss of a single negative charge on the γ-phosphate abolishes the biological activity of the nucleotide. GTPγF, by contrast, retains the dianionic γ-phosphate character of native GTP because fluorine substitution replaces the neutral -OH group rather than altering the phosphate ionization state [2]. This distinction is critical: positional isomers of 'fluorotriphosphate' are not functionally interchangeable with the γ-fluorinated compound.

γ-Phosphate Charge State
Class-level inference
Dianionic (2 charges)
Retains activity; monanionic 3-fluorotriphosphate isomer inactive.
Charge-state integrity critical for G-protein activation; fluorine replaces neutral -OH, preserving dianionic character.
Insulin secretion assay in permeabilized cells; positional isomers not interchangeable.
nucleotide charge state G-protein activation insulin secretion assay

Guanosine 5'-(gamma-Fluorotriphosphate): Evidence-Backed Procurement Scenarios for Research and Drug Discovery


Small GTPase Mechanistic Studies Requiring Native-Like Hydrolysis Kinetics with a Chemically Modified γ-Phosphate

For laboratories studying Ras, Rho, or other small GTPase catalytic mechanisms where the γ-phosphate must be chemically distinguishable from native GTP yet retain near-native hydrolysis rates, GTPγF is the only viable option among commercially available GTP analogs. Stumber et al. demonstrated that Ras-catalyzed hydrolysis of GTPγF is 'almost as fast as for GTP,' whereas GTPγS and GppNHp are essentially non-hydrolyzable [1]. This property enables real-time kinetic monitoring of GTPase turnover using 19F NMR or fluoride-sensitive detection methods without artificially arresting the catalytic cycle [1].

Microtubule-Targeted Drug Discovery: GTPase Inhibition Screening Without Polymerization Confounds

GTPγF is uniquely suited for high-throughput screening campaigns targeting the tubulin-colchicine GTPase because it provides a well-characterized competitive inhibition baseline (Ki = 1.8 × 10⁻⁴ M) without triggering microtubule polymerization [2]. Unlike GTPγS, which can support centrosome-mediated microtubule nucleation, GTPγF is strictly assembly-incompetent while maintaining high-affinity E-site binding (Kdis = 1.1 × 10⁻⁶ M) [2]. This allows compound libraries to be screened for GTPase-modulatory activity without interference from polymerization-dependent readouts.

19F NMR-Based Structural Biology: Metal-Nucleotide Distance Mapping in GTPase Active Sites

GTPγF provides a built-in 19F NMR reporter (J = 936 Hz P-F coupling) that enables measurement of distances between the γ-phosphate and paramagnetic metal centers in GTPase active sites [3]. Monasterio exploited this property to determine a 6–8 Å distance between the high-affinity Mg²⁺/Mn²⁺ site and the exchangeable nucleotide site on tubulin [3]. This approach is generalizable to any GTP-binding protein and offers a solution-state structural method complementary to X-ray crystallography, without requiring protein labeling or crystallization.

Discrimination of γ-Phosphate Charge-Dependent vs Hydrolysis-Dependent G-Protein Effector Coupling

Because GTPγF combines a stable γ-modification (fluorine) with near-native hydrolysis kinetics and intact dianionic charge, it can be deployed in tandem with GTPγS (non-hydrolyzable, dianionic) and GppNHp (non-hydrolyzable, dianionic) to dissect whether a G-protein-mediated cellular response depends on γ-phosphate charge, hydrolysis, or both [1]. This experimental design is particularly relevant for delineating signaling pathways where the temporal dynamics of GTP hydrolysis—rather than mere G-protein activation—govern biological output [1].

Application
Selection Property
Validation Focus
Small GTPase kinetic studies
Hydrolysis-competent γ-modified analog
19F NMR or fluoride-sensitive kinetic monitoring; confirm near-native turnover rate
Microtubule-targeted drug discovery
GTPase inhibition without polymerization
Competitive inhibition baseline (Ki context); confirm assembly incompetence in tubulin preparations
19F NMR structural biology
Built-in 19F spectroscopic reporter
Distance constraints (6–8 Å range) via paramagnetic relaxation; solution-state active-site mapping
Hydrolysis vs. charge dependence dissection
Stable dianionic charge with near-native turnover
Compare against non-hydrolyzable dianionic controls to isolate temporal signaling dynamics
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